1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea”, related compounds have been synthesized through various methods. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by reacting 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Scientific Research Applications
Hydrogel Applications One study discusses the use of a urea derivative in forming hydrogels, highlighting the impact of anions on the gel's rheology and morphology. This indicates the potential of urea derivatives in developing tunable materials for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Anticancer Potential Research into 1-aryl-3-(2-chloroethyl) ureas has evaluated their cytotoxicity against human adenocarcinoma cells, suggesting potential anticancer applications. This work underscores the importance of structural modifications in enhancing therapeutic efficacy (Gaudreault et al., 1988).
Crystal Structure Analysis Studies on the crystal structures of urea derivatives, including those with pyran and pyrimidinone groups, provide insights into their molecular configurations and the importance of hydrogen bonding and other interactions. Such information is crucial for the design of materials and molecules with specific properties (Sharma et al., 2016).
Optical and Electronic Properties Research has also focused on the synthesis and characterization of urea derivatives for their potential in non-linear optical (NLO) applications. These studies highlight the role of molecular structure in determining the optical and electronic properties of materials, which is valuable for developing new optical devices (Sangeetha et al., 2017).
Cardiac Myosin Activation Explorations into flexible urea derivatives have identified compounds that act as selective cardiac myosin ATPase activators. Such findings are significant for developing treatments for systolic heart failure, showcasing the therapeutic potential of urea derivatives in cardiovascular diseases (Manickam et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea” are currently unknown . This compound is structurally similar to other compounds that are used as building blocks for the synthesis of complex carbohydrates . .
Biochemical Pathways
Given its structural similarity to other compounds used in carbohydrate synthesis , it’s possible that it may play a role in carbohydrate metabolism or other related biochemical pathways.
Result of Action
Given its potential role in carbohydrate synthesis , it’s possible that it may influence cellular processes related to carbohydrate metabolism.
Properties
IUPAC Name |
1-phenyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(21-16-7-3-1-4-8-16)20-15-19(11-13-23-14-12-19)24-17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKFGRTMFPTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.